molecular formula C9H6N2O3 B1589378 7-Nitroisoquinolin-1(2H)-one CAS No. 20141-83-7

7-Nitroisoquinolin-1(2H)-one

Cat. No. B1589378
CAS RN: 20141-83-7
M. Wt: 190.16 g/mol
InChI Key: YJZDQXBQGAXXGP-UHFFFAOYSA-N
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Description

7-Nitro-1(2H)-isoquinolinone, also known as 7-Nitroisocarbostyril or 7-Nitroisoquinolin-1-ol, is a chemical compound with the molecular formula C9H6N2O3 . It is a nitro compound and a member of isoquinolines .


Molecular Structure Analysis

The molecular structure of 7-Nitro-1(2H)-isoquinolinone consists of 9 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 190.16 .


Physical And Chemical Properties Analysis

7-Nitro-1(2H)-isoquinolinone is practically insoluble with a solubility of 0.087 g/L at 25 ºC . It has a density of 1.419±0.06 g/cm3 at 20 ºC 760 Torr . The melting point of this compound is between 261-263 ºC .

Scientific Research Applications

HIV-1 Integrase Inhibitors

A study investigated the biological activities of 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs) derivatives as human immunodeficiency virus type 1 integrase (HIV-1 IN) inhibitors. The introduction of electron-withdrawing groups, such as the nitro moiety at position 7, significantly improved antiviral activity, achieving low nanomolar anti-HIV potencies. These findings suggest that such compounds have promising therapeutic indexes close to clinically used drugs like raltegravir, with retained potencies against a panel of IN mutants (Suchaud et al., 2014).

Antibacterial Properties

Research on new 8-nitrofluoroquinolone models explored their antibacterial properties. The preparation involved large-scale synthesis of a key synthon followed by introduction of substituted primary amines. The resulting compounds showed interesting antibacterial activity against both gram-positive and gram-negative strains, with some derivatives displaying good activity against S. aureus. This study highlights the potential of nitro-substituted compounds in the development of new antibacterial agents (Al-Hiari et al., 2007).

Cytotoxic Anticancer Agents

The design and synthesis of chlorinated and fluorinated 7-Azaindenoisoquinolines have been reported as potent cytotoxic anticancer agents inhibiting topoisomerase I (Top1). These compounds demonstrated high Top1 inhibitory activities, potent cytotoxicities in human cancer cell cultures, and reduced lethality in animal models. Some of the new Top1 inhibitors also showed moderate inhibitory activities against DNA damage repair enzymes, indicating their potential as effective anticancer agents (Elsayed et al., 2017).

Hypoxic Tumor Cells Sensor

A versatile nitro-fluorophore was developed as an effective sensor for hypoxic tumor cells, based on the characteristics of a nitro-group that can be reduced to an amino-group in hypoxic conditions. This study designed and synthesized hypoxic sensors exhibiting significant fluorescence changes under hypoxic conditions, offering a novel approach for imaging and evaluating hypoxic tumor cells (Dai et al., 2008).

properties

IUPAC Name

7-nitro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-8-5-7(11(13)14)2-1-6(8)3-4-10-9/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZDQXBQGAXXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452103
Record name 7-NITROISOQUINOLIN-1(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20141-83-7
Record name 7-NITROISOQUINOLIN-1(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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